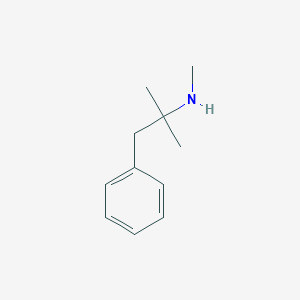

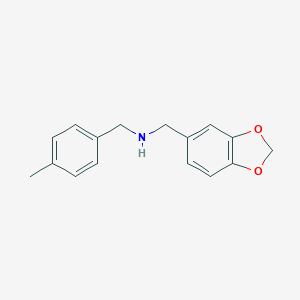

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

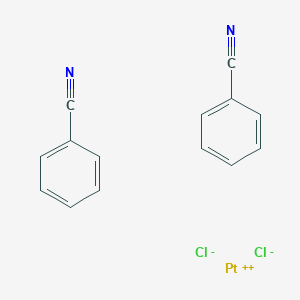

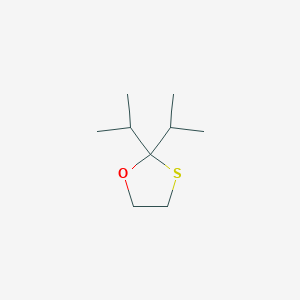

The compound “(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine” is a chemical compound with the molecular formula C16H17NO2 . It is also known as N-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylbenzyl)amine . The compound is typically in the form of a solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO2.BrH/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.23 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique

Anticancer Research

The compound has been utilized in the design and synthesis of anticancer agents . Indole derivatives, which share a similar structural motif to (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine, have been reported to exhibit significant activity against various cancer cell lines . The compound’s potential to serve as a template for further optimization makes it valuable in developing new anticancer drugs with improved efficacy.

Molecular Diversity Studies

In molecular diversity, the compound can be used to create a broad range of structurally diverse molecules. This is particularly useful in the exploration of structure-activity relationships, which are crucial in identifying promising therapeutic agents .

Mechanistic Studies

The compound’s derivatives have been involved in mechanistic studies to understand their mode of action. For instance, certain derivatives have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This information is vital for the development of targeted therapies.

Chemical Synthesis

In chemical synthesis, (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine serves as a building block for the synthesis of complex molecules. Its reactivity and structural features make it a versatile precursor in the construction of pharmacologically active compounds .

Drug Discovery

The compound is used in drug discovery as a part of high-throughput screening libraries. Its unique structure allows for the generation of novel compounds with potential therapeutic applications .

Pharmacological Research

Pharmacological studies often utilize this compound to investigate the biological activities of new drugs. Its structural characteristics can influence the pharmacokinetic and pharmacodynamic properties of these drugs .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been reported to have anticancer activity .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been reported to affect various cancer cell lines .

Result of Action

Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15/h2-8,17H,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNDYCMEZPKSHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366051 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645078 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine | |

CAS RN |

346704-23-2 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.